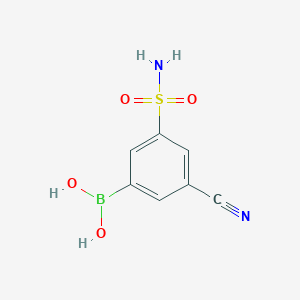![molecular formula C16H17ClO3S B13460614 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride CAS No. 1039897-26-1](/img/structure/B13460614.png)
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxy group and a propan-2-ylphenyl group. Sulfonyl chlorides are known for their reactivity and are commonly used as intermediates in the synthesis of various chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the preparation of the intermediate 4-{[4-(Propan-2-yl)phenyl]methoxy}benzene, which is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This approach enhances the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride or iron(III) chloride may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile are often employed to dissolve reactants and control reaction rates.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-{[4-(Propan-2-yl)phenyl]methoxy}benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of
Propiedades
Número CAS |
1039897-26-1 |
|---|---|
Fórmula molecular |
C16H17ClO3S |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
4-[(4-propan-2-ylphenyl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H17ClO3S/c1-12(2)14-5-3-13(4-6-14)11-20-15-7-9-16(10-8-15)21(17,18)19/h3-10,12H,11H2,1-2H3 |
Clave InChI |
YGKNXRJNTBMYQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
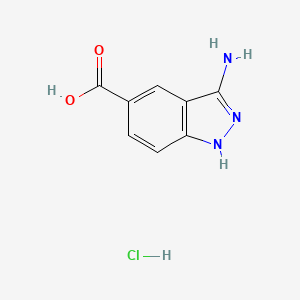
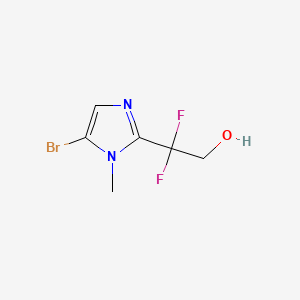
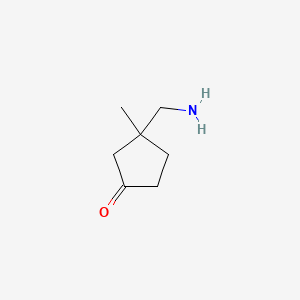
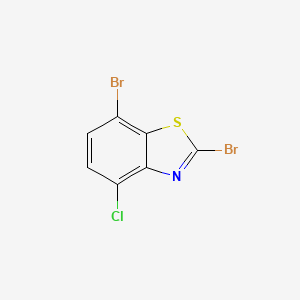
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
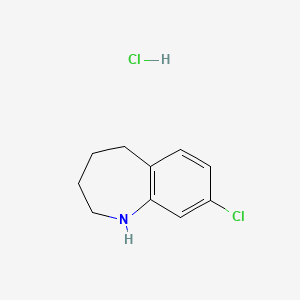
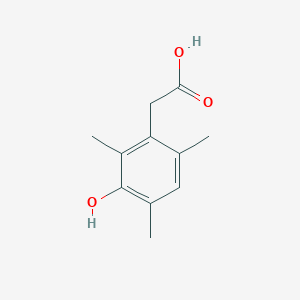
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
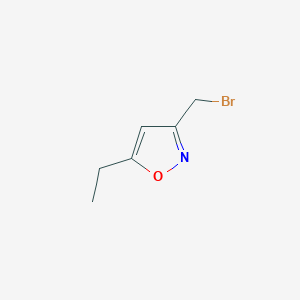
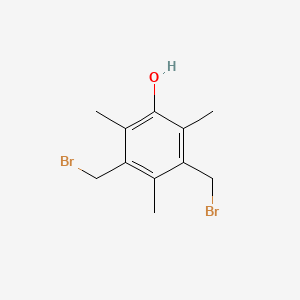

amine hydrochloride](/img/structure/B13460613.png)
